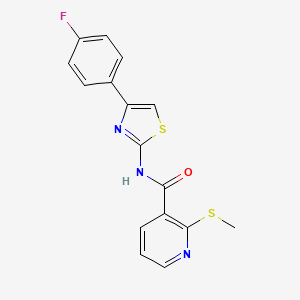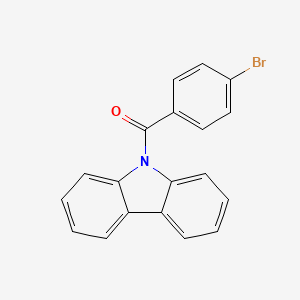
tert-Butyl (2S,3R)-3-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3R)-3-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3R)-3-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Ester: The tert-butyl ester is formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents depending on the starting material.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4
Substitution: Pd/C, hydrogen gas
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine
Scientific Research Applications
tert-Butyl (2S,3R)-3-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3R)-3-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,3R)-3-amino-2-hydroxybutanoate: Lacks the benzyloxycarbonyl protection, making it more reactive.
tert-Butyl (2S,3R)-3-((methoxycarbonyl)amino)-2-hydroxybutanoate: Features a methoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its reactivity and stability.
tert-Butyl (2S,3R)-3-((acetoxy)amino)-2-hydroxybutanoate: Contains an acetoxy group, which can be hydrolyzed under different conditions.
Uniqueness
tert-Butyl (2S,3R)-3-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is unique due to the presence of the benzyloxycarbonyl group, which provides protection to the amino group and can be selectively removed under mild conditions. This makes it a valuable intermediate in multi-step organic syntheses .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-2-hydroxy-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(13(18)14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 |
InChI Key |
UWIUOFJQEUJBKZ-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355454.png)
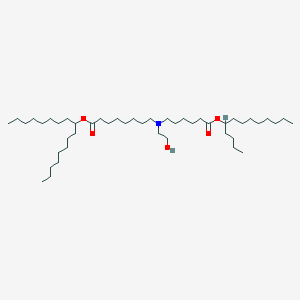
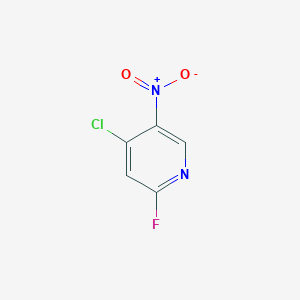
![6-(3-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355471.png)
![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13355475.png)
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
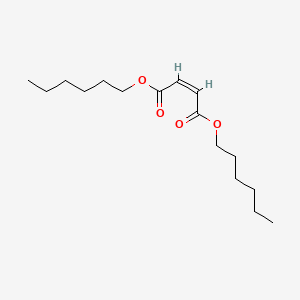
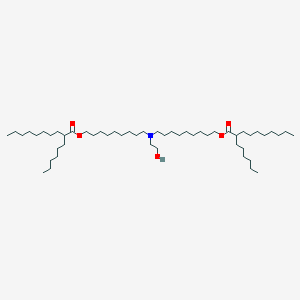
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13355507.png)
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
